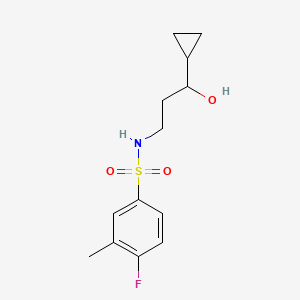

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide, also known as CFM-2, is a potent and selective inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) channel. TRPV1 channels are widely expressed in the nervous system and play a crucial role in nociception, the process by which the body detects and responds to painful stimuli. CFM-2 has been extensively studied for its potential use in the treatment of various pain disorders.

Aplicaciones Científicas De Investigación

COX-2 Inhibition for Therapeutic Applications

A significant application of sulfonamide derivatives, closely related to N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide, is their role as cyclooxygenase-2 (COX-2) inhibitors. Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives and evaluated their inhibitory effects on COX-2 and COX-1 enzymes. The introduction of a fluorine atom was found to enhance COX-2 potency and selectivity, which is critical in developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain. This research underscores the potential of fluorinated sulfonamide derivatives in therapeutic applications, particularly as COX-2 inhibitors with improved selectivity and efficacy (Hashimoto et al., 2002).

Modulating pH of HNO Donation

Another intriguing application is the modulation of hydronitroxide (HNO) donation pH by ring substituents in sulfonamide derivatives. Sirsalmath et al. (2013) demonstrated that substituents, including fluorine, significantly affect the pH range in which these compounds can donate HNO. This property is particularly important in biological contexts where HNO donors might have therapeutic applications, including vasodilation and cytoprotection. The study highlights the nuanced role of structural modifications in sulfonamide compounds in modulating their chemical behavior in aqueous media (Sirsalmath et al., 2013).

Electrophilic Fluorination

The development of novel electrophilic fluorinating reagents based on sulfonamide structures represents another critical area of research. Yasui et al. (2011) introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), showcasing its superior enantioselectivity in fluorination reactions compared to its counterparts. This advancement is crucial for the synthesis of enantioselectively fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals. The study exemplifies the potential of sulfonamide-based fluorinating agents in achieving high enantioselectivity, opening new avenues for synthesizing complex organic molecules with desired chirality (Yasui et al., 2011).

Propiedades

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO3S/c1-9-8-11(4-5-12(9)14)19(17,18)15-7-6-13(16)10-2-3-10/h4-5,8,10,13,15-16H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJGKVVKDJJXLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2CC2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2969056.png)

![2-[(2,2-Difluorocyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2969060.png)

![5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2969064.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2969069.png)

![2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2969070.png)

![5-((3,5-dimethoxybenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969075.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2969077.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2969079.png)